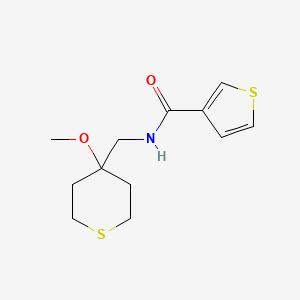
N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)thiophene-3-carboxamide” is a chemical compound with the molecular formula C12H17NO2S2. It has an average mass of 271.399 Da and a monoisotopic mass of 271.070068 Da .
Molecular Structure Analysis
The molecular structure of “N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)thiophene-3-carboxamide” includes a thiophene ring, a carboxamide group, and a methoxytetrahydrothiopyran group .Physical And Chemical Properties Analysis
“N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)thiophene-3-carboxamide” has a density of 1.2±0.1 g/cm3, a boiling point of 472.6±35.0 °C at 760 mmHg, and a flash point of 239.6±25.9 °C. It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds. Its ACD/LogP is 1.66, and its polar surface area is 92 Å2 .Aplicaciones Científicas De Investigación
Photostabilization of Poly(vinyl chloride)
Research on thiophene derivatives, such as those synthesized in the study by Balakit et al. (2015), demonstrates their utility as photostabilizers for rigid poly(vinyl chloride) (PVC). These compounds can significantly reduce the level of photodegradation in PVC films, suggesting that similar thiophene-based compounds might also offer protective benefits against UV radiation for various materials (Balakit et al., 2015).
Fluorescent Dyes and Light Emission
Compounds related to thiophene carboxamides, as explored by Witalewska et al. (2019), are used in creating fluorescent dyes with applications ranging from bioimaging to optoelectronics. These dyes exhibit color tunability and high quantum yields, highlighting the potential of thiophene-based compounds in developing advanced fluorescent materials (Witalewska et al., 2019).
Antimicrobial Activities
Thiophene-3-carboxamide derivatives have shown promising antibacterial and antifungal activities. This indicates that structurally similar compounds could be explored for their potential in developing new antimicrobial agents, which is crucial in the fight against resistant strains of bacteria and fungi (Vasu et al., 2005).
Electrophilic Substitution Reactions
The flexibility of thiophene derivatives to undergo various chemical reactions makes them valuable in synthetic organic chemistry. For instance, the intramolecular Diels–Alder reaction of N-(2-thienyl)allene carboxamides showcases the thiophene nucleus acting as a diene or a dienophile, underscoring the synthetic versatility of thiophene-based compounds (Himbert et al., 1990).
Anti-inflammatory Applications
Certain thiophene carboxamides exhibit anti-inflammatory properties, suggesting a potential application in developing novel anti-inflammatory drugs. These compounds, through their selective inhibition of cell adhesion molecules, could provide a basis for therapeutic strategies targeting various inflammatory conditions (Boschelli et al., 1995).
Polymer Science and Materials Engineering
Thiophene derivatives play a significant role in the field of conductive polymers and materials science. For example, the electrochemical synthesis of polythiophenes presents opportunities for creating materials with unique electrical properties, suitable for applications in electronics and energy storage (Dian et al., 1986).
Mecanismo De Acción
Target of Action
Similar compounds have been designed to have affinity with β-secretase (bace), glycogen synthase kinase 3β (gsk3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease .
Mode of Action
Similar compounds have shown to prevent amyloid beta (aβ) formation through the downregulation of app and bace levels in appswe-expressing cells . Furthermore, they reduced the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .
Biochemical Pathways
Similar compounds have shown to influence in vivo neurogenesis, oxidative and inflammatory pathways .
Result of Action
Similar compounds have shown to prevent amyloid beta (aβ) formation and reduce the levels of phosphorylated forms of tau .
Propiedades
IUPAC Name |
N-[(4-methoxythian-4-yl)methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S2/c1-15-12(3-6-16-7-4-12)9-13-11(14)10-2-5-17-8-10/h2,5,8H,3-4,6-7,9H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUSSZAHSPKYPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)thiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

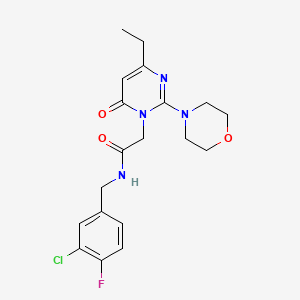
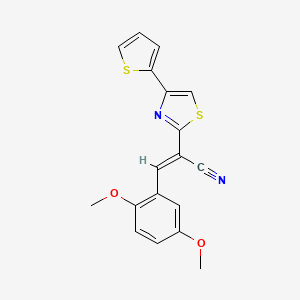

![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B2969890.png)
![1-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxamide](/img/structure/B2969891.png)
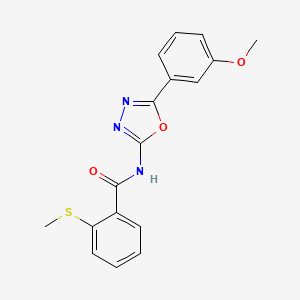


![N-[2-[[2-[Cyclohexyl(methyl)amino]-2-oxoethyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2969899.png)
![7-(2-Chloro-benzyl)-1,3-dimethyl-8-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-3,7-dihydro-purine-2,6-dione](/img/structure/B2969901.png)
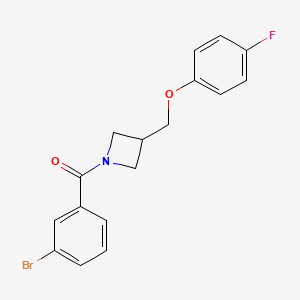
![Ethyl-4-[(chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate](/img/structure/B2969903.png)
![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-2-[(2-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B2969904.png)
![N-butyl-N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2969907.png)